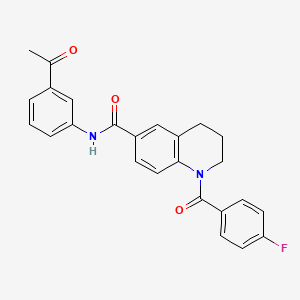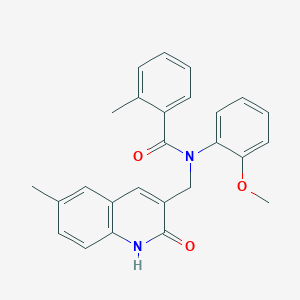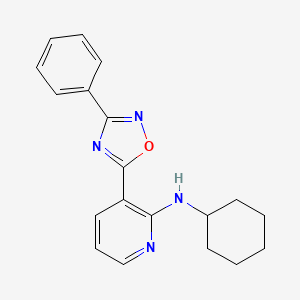
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Clioquinol belongs to the class of compounds known as hydroxyquinolines and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is not fully understood. It has been shown to inhibit the activity of zinc-dependent enzymes, including metalloproteases and zinc fingers. This compound has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, antiviral, and antibacterial activities, making it a useful compound for investigating the mechanisms of these processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to cause neurotoxicity in some animal studies, and caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide. One potential direction is the development of this compound derivatives with improved therapeutic properties. Another direction is the investigation of the role of this compound in neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Finally, the potential use of this compound as an adjuvant therapy in cancer treatment should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While caution should be exercised when using this compound in lab experiments due to its potential toxicity, it remains a useful compound for investigating the mechanisms of various biological processes.
Méthodes De Synthèse
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide can be synthesized by the reaction of 8-hydroxyquinoline with 4-chloro-3-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with m-toluidine to obtain this compound.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-10-12-19(13-11-17)25(29)27(22-8-5-6-18(2)14-22)16-21-15-20-7-3-4-9-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAIKLMQJOILRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7700735.png)
![5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7700738.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7700746.png)
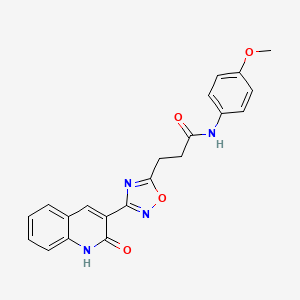


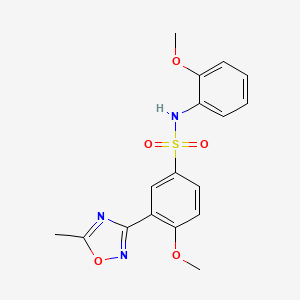
![N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700778.png)

